(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide is a chiral amide compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a complex structure with multiple functional groups, including an amino group, an isopropyl group, a methoxy-benzyl group, and a methyl-butyramide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide typically involves multi-step organic reactions. One common approach is the reductive amination of a suitable carbonyl compound with an amine. For example, the reaction of 3-methoxybenzaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and scalability .
Types of Reactions:
Oxidation: The methoxy group can undergo oxidative deprotection to yield the corresponding phenol.
Reduction: The carbonyl group in the precursor can be reduced to form the amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitroxyl radical catalysts with electron-withdrawing ester groups in the presence of PIFA.
Reduction: Sodium borohydride or other hydride donors.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Substituted amides or other derivatives.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, it may inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids and modulation of neurotransmitter release . This can result in analgesic, anti-inflammatory, or neuroprotective effects.
Comparison with Similar Compounds
N-3-Methoxybenzyl-linoleamide: Another compound with a methoxybenzyl group that inhibits FAAH.
3,4-Dimethoxybenzyl derivatives: Used as protective groups in organic synthesis.
Uniqueness: (S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable for enantioselective synthesis and studies.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11(2)15(17)16(19)18(12(3)4)10-13-7-6-8-14(9-13)20-5/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVSBUHNAAMFTC-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC(=CC=C1)OC)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)OC)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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